Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-
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Overview
Description
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.148 g/mol. This compound is known for its unique structure, which includes a nitro group and a pyridine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), with mild and metal-free reaction conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- has various scientific research applications. It is used in the synthesis of pharmaceutical molecules due to its biological and therapeutic properties . The compound’s unique structure makes it valuable in medicinal chemistry for developing drugs with specific biological activities. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds in different environments.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- involves its interaction with molecular targets and pathways in biological systems. The nitro group and pyridine ring play crucial roles in its activity, influencing its binding to specific proteins and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the nitro group in Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- distinguishes it from other pyridine-based compounds, contributing to its unique reactivity and applications.
Biological Activity
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is a compound characterized by its unique structural features, particularly the presence of a nitro group and an oxido group attached to a pyridine ring. This structural configuration is significant in determining its biological activity, which has been explored in various studies. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
The compound belongs to the acetamide family, where one or more hydrogen atoms in acetic acid are replaced by nitrogen-containing groups. The specific features of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- include:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Nitro Group : A functional group that can enhance biological activity through redox reactions.
- Oxido Group : Contributes to the reactivity and potential interactions with biological targets.
The biological activity of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is primarily linked to its ability to interact with various biological molecules. Key mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.
- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties by generating reactive intermediates that damage cellular components, including DNA and proteins .
- Antitumor Effects : Some studies suggest that derivatives of nitro-pyridines can induce apoptosis in cancer cells through DNA damage mechanisms .
Comparative Analysis with Related Compounds
A comparative analysis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- with structurally similar compounds reveals insights into its potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-Chloro-1-oxo-pyridin-2-YL)-N-methylacetamide | Contains a chloro substituent on the pyridine ring | Focused on enzyme inhibition |
5-Nitropyridine | Simple nitropyridine structure | Basic model for studying nitro-substituted compounds |
4-Amino-N-(5-nitropyridin-2-YL)acetamide | Contains an amino group instead of oxido | Enhanced biological activity due to amino substitution |
These compounds illustrate the diversity within the class of nitro-substituted pyridines and their potential applications in various fields.
Case Studies and Research Findings
Several studies have investigated the biological activity of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- and related compounds:
- Antimicrobial Studies : Research indicates that nitro derivatives demonstrate significant antimicrobial properties against a range of pathogens. For instance, metronidazole is a well-known example where the nitro group plays a crucial role in its mechanism of action .
- Antitumor Activity : A study focusing on nitro-pyridine derivatives reported notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to increased oxidative stress within tumor cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyridine ring significantly influence the biological activity of these compounds. For example, substituents such as chlorine or amino groups can enhance or reduce the potency against specific targets .
Properties
Molecular Formula |
C7H8N3O4- |
---|---|
Molecular Weight |
198.16 g/mol |
IUPAC Name |
N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide |
InChI |
InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1 |
InChI Key |
PEEZVUHEUONSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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